![molecular formula C15H19N3OS B2665971 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide CAS No. 1021078-63-6](/img/structure/B2665971.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and has been the subject of numerous studies over the years. In
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibitors
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound showed potent PI3K inhibitory activity, with an IC50 (half maximal inhibitory concentration) of a representative compound reaching 3.6 nm .
Cancer Research
Due to its potent PI3K inhibitory activity, this compound could potentially be used in cancer research. PI3K is often overactive in cancer cells, leading to increased survival and growth of these cells .
Drug Development
The unique structure of this compound, particularly the presence of the thiazolo[5,4-b]pyridine moiety, makes it a potential candidate for drug development . Its potent PI3K inhibitory activity further enhances its potential as a therapeutic agent .
Synthesis of Novel Derivatives
The compound can serve as a starting point for the synthesis of novel derivatives. These derivatives could potentially exhibit improved or additional biological activities .
Study of Structure-Activity Relationships
The compound can be used to study structure-activity relationships (SARs). For instance, researchers have found that certain functionalities and structural units in the compound are important for its PI3K inhibitory activity .
Docking Analysis
The compound can be used in docking analysis to study its interaction with the kinase. This can provide insights into the key interactions involved in its binding to the kinase .
properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-8-10(2)16-13-12(9)20-15(17-13)18-14(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXWQVYELYAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.